Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate
CAS No.:
Cat. No.: VC16228071
Molecular Formula: C18H25BO4
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25BO4 |
|---|---|
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(11-6-12-18)15(20)21-5/h7-10H,6,11-12H2,1-5H3 |
| Standard InChI Key | OBDYKKYZOXQYLB-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
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IUPAC Name: Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate
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Molecular Formula:
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Molecular Weight: 330.23 g/mol
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SMILES:
Crystallographic and Spectroscopic Data
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X-ray Diffraction: Limited crystallographic data are available, but analogous boronate esters exhibit planar geometry at the boron center with bond lengths of 1.35–1.38 Å for B–O .
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NMR: NMR (CDCl) signals include δ 1.22–1.24 ppm (pinacol methyl groups), 2.23 ppm (cyclobutane protons), and 3.76 ppm (methyl ester) .
Synthesis and Reaction Pathways
Suzuki-Miyaura Coupling
The boronate ester moiety is typically introduced via palladium-catalyzed cross-coupling. For example:
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Substrate: 1-(4-Bromophenyl)cyclobutane-1-carboxylate.
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Reagents: Bis(pinacolato)diboron, Pd(dppf)Cl, KOAc.
Photoredox-Catalyzed Cyclization
Cyclobutane formation can occur via radical-polar crossover mechanisms using alkylboronic esters and haloalkenes under blue LED irradiation :
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Catalyst: 4CzIPN (2 mol%).
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Solvent: MeCN.
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Applications: Generates structurally diverse cyclobutanes with functional group tolerance .
Thermal [2+2] Cycloaddition
A one-step method employs keteniminium salts and vinyl boronates in dichloroethane at reflux :
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Scope: Compatible with tertiary amides and peptides.
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Limitations: Steric hindrance may lead to competing hydrolysis .
Optimization Challenges
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Steric Effects: Bulky substituents on the cyclobutane ring reduce coupling efficiency .
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Boron Protection: Pinacol esters offer stability but require deprotection for further functionalization .
Applications in Research and Industry
Pharmaceutical Intermediates
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Proteasome Inhibitors: Serves as a precursor to bortezomib analogs, enhancing binding affinity via boronic acid interactions .
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Elastase Inhibitors: Boronate derivatives exhibit covalent-reversible binding, improving pharmacokinetics .
Materials Science
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OLEDs: The rigid cyclobutane core enhances electroluminescence efficiency in organic semiconductors .
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Polymer Crosslinking: Boronate esters enable dynamic covalent networks in self-healing materials .
Organic Synthesis
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Suzuki Couplings: The pinacol boronate group facilitates aryl-aryl bond formation under mild conditions .
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Decarboxylative Borylation: Converts carboxylic acids to alkyl boronic acids using nickel catalysts .
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 120–122°C (decomposes) | |
| Solubility | 0.0248 mg/mL in HO | |
| LogP (Octanol-Water) | 3.46 | |
| Stability | Hygroscopic; store at 2–8°C |
Future Perspectives
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